N-(3-cyclopropyl-1,2-oxazol-5-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is a complex organic compound that features a unique combination of cyclopropyl, isoxazole, difluoromethyl, and dihydrocyclopenta[c]pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the difluoromethyl group, and the construction of the dihydrocyclopenta[c]pyrazolyl moiety. Common reagents used in these reactions include cyclopropylamine, isoxazole precursors, and difluoromethylating agents. Reaction conditions often involve the use of catalysts, such as copper or ruthenium, and may require specific temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of greener synthetic methods, such as metal-free catalysis, could be explored to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE: This compound features a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions.
Uniqueness
N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16F2N4O2 |
---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
N-(3-cyclopropyl-1,2-oxazol-5-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H16F2N4O2/c16-15(17)14-9-2-1-3-11(9)21(19-14)7-12(22)18-13-6-10(20-23-13)8-4-5-8/h6,8,15H,1-5,7H2,(H,18,22) |
InChI Key |
HAMBRRFTQPMKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=CC(=NO3)C4CC4 |
Origin of Product |
United States |
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